Pomalidomide-C7-COOH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

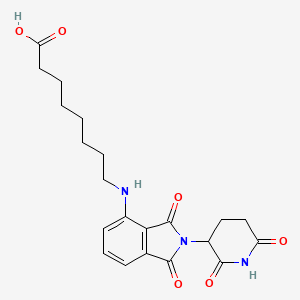

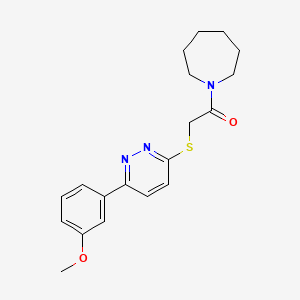

Pomalidomide-C7-COOH is a derivative of pomalidomide, a compound known for its immunomodulatory and anti-cancer properties. Pomalidomide itself is a thalidomide analogue and is used primarily in the treatment of multiple myeloma and AIDS-related Kaposi’s sarcoma . This compound retains the core structure of pomalidomide but includes a carboxylic acid group at the seventh carbon position, which can potentially enhance its pharmacokinetic properties and binding affinity to target proteins.

Mecanismo De Acción

Target of Action

Pomalidomide-C7-COOH is a synthesized E3 ligase cereblon ligand-linker conjugate . The primary target of this compound is cereblon (CRBN), a protein that forms an E3 ubiquitin ligase complex . This complex is involved in the ubiquitination and subsequent proteasomal degradation of specific target proteins .

Mode of Action

This compound, by binding to its target cereblon, initiates the upregulation of immune surface markers . This interaction leads to the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), transcription factors that are essential for the growth and survival of multiple myeloma cells . This results in the inhibition of proliferation and induction of apoptosis of various tumor cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit angiogenesis and myeloma cell growth . It also enhances T cell- and natural killer cell-mediated immunity . Furthermore, this compound increases the proinflammatory cytokines IP-10 and MIP-1α in EBV infected cells, suggesting a role for the phosphoinositide 3-kinase (PI3K)/AKT pathway in its effects .

Pharmacokinetics

The systemic clearance of this compound is comparable between healthy study participants and patients with multiple myeloma . . healthy subjects . This suggests that drug exposure is higher in peripheral compartments of patients with multiple myeloma vs. healthy subjects .

Result of Action

The molecular and cellular effects of this compound’s action include inhibition of the proliferation and induction of apoptosis of various tumor cells . It also enhances T cell- and natural killer cell-mediated immunity . These effects contribute to its antineoplastic activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cytokines and growth factors in the tumor microenvironment can affect the drug’s action . .

Análisis Bioquímico

Biochemical Properties

Pomalidomide-C7-COOH interacts with cereblon, a component of the E3 ubiquitin ligase complex . This interaction is crucial for the anti-myeloma activity of pomalidomide .

Cellular Effects

This compound has been shown to inhibit the proliferation and induce apoptosis of hematopoietic tumor cells . It also inhibits the proliferation of lenalidomide-resistant multiple myeloma cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cereblon, forming an E3 ubiquitin ligase complex that ubiquitinates substrates, targeting them for proteolysis . This mechanism is crucial for the anti-myeloma activity of pomalidomide .

Dosage Effects in Animal Models

Pomalidomide has been shown to be strongly antiangiogenic and teratogenic in relevant animal models

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway . It forms an E3 ubiquitin ligase complex with cereblon, leading to the ubiquitination and degradation of specific substrates .

Transport and Distribution

It is known that it binds to cereblon, a component of the E3 ubiquitin ligase complex .

Subcellular Localization

It has been suggested that the subcellular distribution of cereblon, the primary target of this compound, is critical for the efficacy of thalidomide-based medications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-C7-COOH typically involves the following steps:

Cyclization of Glutamine: The initial step involves the cyclization of glutamine to form a piperidine-2,6-dione intermediate.

Condensation with Phthalic Anhydride: This intermediate is then condensed with phthalic anhydride to form the core structure of pomalidomide.

Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced at the seventh carbon position through a series of reactions, including alkylation or acylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves:

Análisis De Reacciones Químicas

Types of Reactions: Pomalidomide-C7-COOH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Nucleophilic aromatic substitution reactions can modify the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties .

Aplicaciones Científicas De Investigación

Pomalidomide-C7-COOH has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its effects on cellular pathways and protein interactions.

Medicine: Explored for its potential in treating various cancers and immune-related disorders.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Comparación Con Compuestos Similares

Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.

Lenalidomide: A more potent analogue with similar mechanisms of action but improved efficacy and safety profile.

CC-4047: Another derivative with enhanced immunomodulatory effects.

Uniqueness: Pomalidomide-C7-COOH is unique due to the presence of the carboxylic acid group at the seventh carbon position, which can enhance its binding affinity and pharmacokinetic properties compared to its analogues .

Propiedades

IUPAC Name |

8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6/c25-16-11-10-15(19(28)23-16)24-20(29)13-7-6-8-14(18(13)21(24)30)22-12-5-3-1-2-4-9-17(26)27/h6-8,15,22H,1-5,9-12H2,(H,26,27)(H,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDAOSIFULSGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691251.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2691252.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one](/img/structure/B2691253.png)

![1-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2691255.png)

![4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2691258.png)

![N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691260.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2691271.png)